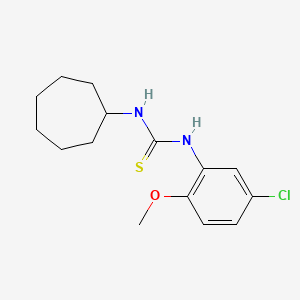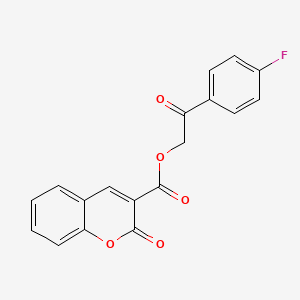![molecular formula C31H31ClN4O3 B10875405 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10875405.png)
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with a molecular formula of
C21H19ClN2O3
, is a fascinating member of the piperidine-based heterocyclic family. Its structure combines a quinoline moiety, a phenyl group, and a morpholine ring. Let’s explore its synthesis, reactions, applications, and more.Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of 6-chloro-2-oxo-4-phenylquinoline with N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide. The reaction typically occurs under suitable solvent conditions and with appropriate catalysts.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ efficient synthetic strategies to obtain this compound in reasonable yields.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to modified functional groups.
Substitution: Substituents on the phenyl ring can be replaced by various nucleophiles.
Cyclization: Intramolecular cyclization reactions may occur due to the presence of the piperidine and morpholine rings.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or chromium trioxide (CrO3
). Reducing agents such as lithium aluminum hydride (Reduction: LiAlH4
) or hydrogen gas (catalyzed by palladium on carbon).Substitution: Nucleophiles like amines or alkoxides.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The specific products depend on the reaction conditions and the substituents involved. Isolated intermediates or derivatives may exhibit distinct properties.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse reactivity.
Organic Synthesis: It serves as a building block for more complex molecules.
Biological Activity: Investigate its effects on cellular processes, receptors, or enzymes.
Drug Development: Assess its pharmacological properties and potential therapeutic applications.
Materials Science: Explore its use in materials, coatings, or sensors.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it with related quinoline-based structures. Its unique combination of functional groups sets it apart.
Eigenschaften
Molekularformel |
C31H31ClN4O3 |
|---|---|
Molekulargewicht |
543.1 g/mol |
IUPAC-Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(4-morpholin-4-ylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C31H31ClN4O3/c32-23-8-13-27-26(19-23)28(21-5-2-1-3-6-21)29(31(38)34-27)36-14-4-7-22(20-36)30(37)33-24-9-11-25(12-10-24)35-15-17-39-18-16-35/h1-3,5-6,8-13,19,22H,4,7,14-18,20H2,(H,33,37)(H,34,38) |
InChI-Schlüssel |
FMIYFWSCUFULAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)N6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10875325.png)
![4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10875329.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10875343.png)
![11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10875351.png)
![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875364.png)

![3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B10875383.png)
![11-benzyl-N-(2-morpholin-4-ylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B10875388.png)
![7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10875398.png)
![2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid](/img/structure/B10875408.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10875416.png)
![methyl 4-[({[5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10875417.png)
![N-[2-(3-{[4-(2-chloro-6-nitrophenoxy)benzyl]oxy}quinoxalin-2-yl)phenyl]acetamide](/img/structure/B10875419.png)
